9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo-
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Overview
Description
9-Azabicyclo(421)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- is a complex organic compound It is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(421)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining strict control over reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester
- 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-[(1,1-dimethylethyl)dimethylsilyl] ester
Uniqueness
What sets 9-Azabicyclo(421)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- apart from similar compounds is its unique combination of functional groups and its specific bicyclic structure
Properties
CAS No. |
125736-01-8 |
---|---|
Molecular Formula |
C21H39NO3Si |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
tert-butyl 2-[1-[tert-butyl(dimethyl)silyl]oxyethenyl]-9-azabicyclo[4.2.1]nonane-9-carboxylate |
InChI |
InChI=1S/C21H39NO3Si/c1-15(25-26(8,9)21(5,6)7)17-12-10-11-16-13-14-18(17)22(16)19(23)24-20(2,3)4/h16-18H,1,10-14H2,2-9H3 |
InChI Key |
MZQSBCZFDLUCAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC(C1CC2)C(=C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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